MMP-9 Inhibitor I

Overview

Description

MMP-9 Inhibitor I (chemical name: N-([1,1'-biphenyl]-4-ylsulfonyl)-D-phenylalanine; CAS: 193807-58-8) is a hydroxamate-based small-molecule inhibitor targeting the zinc-binding catalytic site of matrix metalloproteinase-9 (MMP-9). It exhibits potent inhibitory activity with IC50 values of 240 nM for MMP-9 and 310 nM for MMP-2, demonstrating dual inhibition but stronger selectivity for MMP-9 . Preclinical studies highlight its efficacy in blocking MMP-9-dependent processes such as tumor cell invasion and metastasis. In murine models, derivatives of this inhibitor significantly reduced lung metastasis of Lewis lung carcinoma cells and suppressed tumor growth in human xenograft models .

Preparation Methods

The synthesis of MMP-9 Inhibitor I involves multiple steps, including the preparation of key intermediates and the final coupling reactions. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to meet the demand for research and therapeutic applications .

Chemical Reactions Analysis

MMP-9 Inhibitor I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

Substitution: Substitution reactions involving the aromatic rings can lead to the formation of different analogs with varying inhibitory properties The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

MMP-9 Inhibitor I has a wide range of scientific research applications:

Mechanism of Action

MMP-9 Inhibitor I exerts its effects by binding to the active site of MMP-9, preventing the enzyme from interacting with its natural substrates. This inhibition is achieved through the coordination of the inhibitor’s hydroxamic acid group with the zinc ion in the active site of MMP-9 . The inhibitor also interacts with other residues in the active site, stabilizing the enzyme-inhibitor complex and blocking the catalytic activity. This mechanism effectively reduces the degradation of the extracellular matrix and modulates various signaling pathways involved in cancer progression and inflammation .

Comparison with Similar Compounds

Selectivity Profiles

Mechanisms of Action

- This compound : Binds zinc in the catalytic site, preventing substrate cleavage. Shows dual MMP-2/MMP-9 inhibition .

- M91005 : High specificity for MMP-9 via interactions with exosite residues, avoiding off-target effects on MMP-1/-2/-8/-13 .

- Compound 25d : Inhibits MMP-8 and MMP-9 but requires optimization for selectivity .

- HDAC Inhibitors (e.g., TSA/SAHA): Reduce MMP-9 gene expression by modulating histone acetylation, impacting collagen degradation in fetal membranes .

Clinical and Preclinical Outcomes

- This compound : Effective in reducing metastasis in animal models but lacks clinical data .

- BAY 12-9566 : Phase I trials revealed musculoskeletal toxicity due to broad MMP inhibition, halting further development .

Key Research Findings

Specificity Matters : Broad-spectrum inhibitors (e.g., sc-311438) inhibit multiple MMPs, leading to adverse effects, while selective inhibitors like M91005 avoid off-target activity .

Structural Insights: Hydroxamate-based inhibitors (e.g., this compound) rely on zinc coordination, whereas non-hydroxamates (e.g., HDAC inhibitors) target upstream regulatory mechanisms .

Clinical Challenges : Despite in vitro potency, MMP-9 inhibitors face translational hurdles due to redundancy in MMP functions and toxicity profiles .

Biological Activity

Matrix metalloproteinase-9 (MMP-9) is a critical enzyme involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Inhibiting MMP-9 has emerged as a promising therapeutic strategy for treating diseases characterized by excessive matrix degradation. This article focuses on the biological activity of MMP-9 Inhibitor I, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Overview of MMP-9 and Its Inhibition

MMP-9, also known as gelatinase B, is implicated in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis. The development of selective inhibitors targeting MMP-9 is crucial due to the enzyme's involvement in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This compound has been studied for its potential to selectively inhibit MMP-9 without affecting other metalloproteinases.

This compound operates through several mechanisms:

- Allosteric Inhibition : Recent studies have shown that certain inhibitors can bind to allosteric sites on MMP-9, preventing its activation from the zymogen form (proMMP-9) to its active form. For example, JNJ0966 was identified as an allosteric inhibitor that prevents proMMP-9 activation without inhibiting the catalytic activity of MMP-9 directly .

- Zinc Binding : Many MMP inhibitors function by chelating the zinc ion at the active site of the enzyme. This interaction is critical for maintaining the structural integrity and enzymatic function of MMP-9 .

- Selective Targeting : Some inhibitors demonstrate high selectivity for MMP-9 over other metalloproteinases. For instance, compounds developed in recent studies showed IC50 values in the low nM range specifically against MMP-9 while exhibiting minimal activity against MMP-1 and MMP-2 .

Case Study: Autoimmune Encephalomyelitis

In a mouse model of experimental autoimmune encephalomyelitis (EAE), JNJ0966 demonstrated significant efficacy by reducing disease severity through selective inhibition of MMP-9 activation. This study highlighted the potential therapeutic benefits of targeting MMP-9 in neuroinflammatory disorders .

Table 1: Selectivity and Efficacy of Various MMP-9 Inhibitors

| Compound | IC50 (nM) | Selectivity Ratio (MMP-9/MMP-X) | Mechanism |

|---|---|---|---|

| JNJ0966 | 0.45 | >500 (vs MMP-2) | Allosteric inhibition |

| Compound 4 | 3.8 | 10 (vs MMP-1) | Zinc binding |

| Compound 6 | 3.3 | 15 (vs MMP-2) | Competitive inhibition |

Biological Activity in Cancer Therapy

MMP-9 plays a pivotal role in cancer metastasis by regulating cell migration and survival. Inhibition of this enzyme has been linked to reduced tumor growth and metastasis in various cancer models.

Case Study: Colorectal Cancer Xenograft Model

In a study involving human colorectal cancer xenografts treated with anti-MMP-9 monoclonal antibodies, significant reductions in tumor growth and metastasis were observed compared to control groups . The antibody GS-5745 was particularly effective due to its dual mechanism: preventing proMMP-9 activation and noncompetitively inhibiting active MMP-9.

Q & A

Basic Research Questions

Q. What is the mechanism of action of MMP-9 Inhibitor I, and how does its selectivity profile influence experimental design in cancer research?

this compound reversibly blocks the catalytic domain of MMP-9, inhibiting protease activity and extracellular matrix (ECM) degradation. At lower concentrations (IC₅₀ = 5 nM for MMP-9), it exhibits high selectivity for MMP-9 over MMP-1 (IC₅₀ = 1.05 µM) and MMP-13 (IC₅₀ = 113 nM) . Researchers must carefully titrate inhibitor concentrations to avoid off-target effects on MMP-1/13, particularly in models where these isoforms contribute to ECM remodeling or tumor progression. Dose-response validation using fluorogenic substrates or gelatin zymography is critical to confirm specificity .

Q. Which in vitro assays are recommended for assessing the efficacy of this compound, and what controls are necessary to ensure specificity?

- Gelatin zymography : Detects MMP-9 activity in conditioned media; use wild-type vs. N38S mutant MMP-9 (which lacks glycosylation and exhibits reduced secretion) as controls .

- Fluorogenic peptide substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂): Quantify MMP-9 activity with kinetic readouts. Include MMP-2/MMP-9 Inhibitor I (ab145190) as a comparator for selectivity validation .

- Cell invasion assays : Use Boyden chambers with Matrigel-coated membranes. Normalize results to baseline invasion in MMP-9 knockout cells .

Q. What are the key biochemical parameters to monitor when assessing this compound’s activity in extracellular matrix remodeling studies?

- MMP-9/TIMP-1 ratio : Elevated ratios correlate with pathological ECM degradation; measure via ELISA or multiplex assays .

- Collagen degradation : Quantify hydroxyproline release or use fluorescent collagen substrates.

- Inflammatory markers : Monitor TNF-α secretion (this compound suppresses LPS-induced TNF-α in microglial cells at 50–100 µM) .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on this compound’s inhibition of MMP-1 and MMP-13 in different experimental systems?

Discrepancies arise from concentration-dependent effects and assay conditions. For example:

| Target | IC₅₀ (nM) | Source |

|---|---|---|

| MMP-9 | 5 | |

| MMP-1 | 1,050 | |

| MMP-13 | 113 | |

| To resolve contradictions: |

- Validate inhibitor purity (>99%) and solubility (DMSO stock stability) .

- Use orthogonal assays (e.g., Western blot for MMP-1/13 expression post-inhibition).

- Contextualize findings with tissue-specific MMP isoform expression profiles .

Q. What methodological strategies are critical for evaluating the therapeutic potential of this compound in complex in vivo models of tumor metastasis?

- Pharmacokinetics : Assess oral bioavailability and tissue penetration (e.g., in lung cancer models, MMP-2/MMP-9-IN-1 analogs show suppression of tumor colonization ).

- Biomarker integration : Combine MMP-9 activity assays with imaging (e.g., MMP-9-targeted PET tracers) to monitor real-time inhibition .

- Synergistic models : Test with TNF-α to amplify apoptosis in cancer cells, as this compound synergizes with TNF-α .

Q. How does this compound’s off-target inhibition of TACE (TNF-α converting enzyme) impact its application in neuroinflammatory models, and how can this be experimentally addressed?

this compound inhibits TACE (IC₅₀ = 0.54 µM), potentially confounding results in neuroinflammation studies where TNF-α signaling is critical . Mitigation strategies:

- Dose titration : Use sub-µM concentrations to minimize TACE effects.

- Comparative studies : Include selective TACE inhibitors (e.g., TAPI-1) as controls.

- Transcriptomic profiling : Analyze downstream MMP-9 vs. TACE-dependent pathways via RNA sequencing .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s efficacy in reducing excitatory synapses, while others highlight its role in synaptic potentiation?

Context-dependent outcomes arise from MMP-9’s dual role in synaptic pruning and homeostasis. In hippocampal models, this compound blocks activity-dependent synaptic pruning, leading to excitatory synapse accumulation . Key considerations:

- Model specificity : Use organotypic slices from MMP-9 KO mice to isolate inhibitor effects .

- Temporal factors : Administer inhibitors during distinct phases (e.g., early vs. late synaptogenesis).

Q. Methodological Best Practices

- Experimental controls : Include wild-type and mutant MMP-9 constructs (e.g., N38S) to control for glycosylation-dependent secretion .

- Data normalization : In clinical correlations, adjust for age and comorbidities (e.g., MMP-9 levels increase with age in pulmonary involvement studies ).

Properties

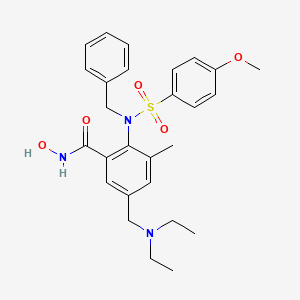

IUPAC Name |

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMBFWQBKEBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.